Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate is an organic compound that plays a significant role in various chemical and biological applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate typically involves the reaction of tert-butyl carbamate with methyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group using reagents like sodium borohydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride in methanol is often used for reduction reactions.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed for Boc group removal.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc-protected amine and is used in similar applications.
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: Another Boc-protected compound with applications in organic synthesis.
Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate is unique due to its cyano group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of chemical products.
Properties
Molecular Formula |
C9H14N2O4 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,1-4H3,(H,11,13) |
InChI Key |
MSCUSXADVNMZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C(=O)OC |
Origin of Product |
United States |
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